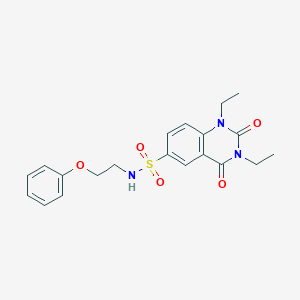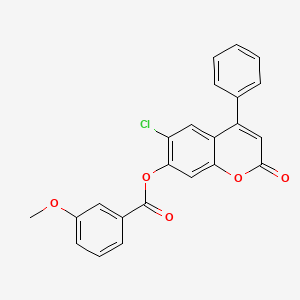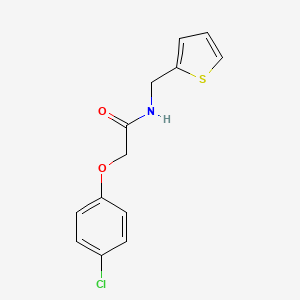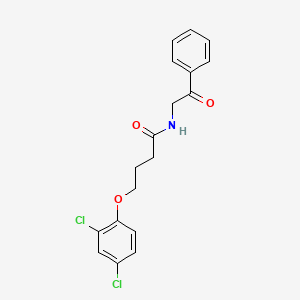![molecular formula C19H22N2O4 B4537455 N-[2-(4-methoxyphenyl)ethyl]-N'-[(4-methoxyphenyl)methyl]oxamide](/img/structure/B4537455.png)
N-[2-(4-methoxyphenyl)ethyl]-N'-[(4-methoxyphenyl)methyl]oxamide
Descripción general
Descripción
N-[2-(4-methoxyphenyl)ethyl]-N’-[(4-methoxyphenyl)methyl]oxamide is an organic compound that belongs to the class of oxamides Oxamides are a type of amide derived from oxalic acid This compound is characterized by the presence of two methoxyphenyl groups attached to the oxamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)ethyl]-N’-[(4-methoxyphenyl)methyl]oxamide typically involves the reaction of 4-methoxyphenylacetic acid with oxalyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-methoxyphenethylamine to yield the desired oxamide. The reaction conditions generally include:
-
Formation of Acid Chloride
Reagents: 4-methoxyphenylacetic acid, oxalyl chloride
Conditions: Anhydrous conditions, typically in the presence of a base such as pyridine
Temperature: Room temperature to 50°C
-
Formation of Oxamide
Reagents: Acid chloride, 4-methoxyphenethylamine
Conditions: Anhydrous conditions, typically in the presence of a base such as triethylamine
Industrial Production Methods
Industrial production of N-[2-(4-methoxyphenyl)ethyl]-N’-[(4-methoxyphenyl)methyl]oxamide follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining consistent reaction conditions and yields.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(4-methoxyphenyl)ethyl]-N’-[(4-methoxyphenyl)methyl]oxamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.
Reduction: The oxamide group can be reduced to form corresponding amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
-
Oxidation
Reagents: Potassium permanganate, chromium trioxide
Conditions: Acidic or basic conditions, elevated temperatures
-
Reduction
Reagents: Lithium aluminum hydride, sodium borohydride
Conditions: Anhydrous conditions, room temperature to reflux
-
Substitution
Reagents: Various nucleophiles (e.g., halides, amines)
Major Products Formed
Oxidation: Formation of phenolic derivatives
Reduction: Formation of amines
Substitution: Formation of substituted derivatives with various functional groups
Aplicaciones Científicas De Investigación
N-[2-(4-methoxyphenyl)ethyl]-N’-[(4-methoxyphenyl)methyl]oxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-N’-[(4-methoxyphenyl)methyl]oxamide involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- N-[2-(4-methoxyphenyl)ethyl]-N’-[4-(pentyloxy)phenyl]ethanediamide
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-methoxy-5-((phenylamino)methyl)phenol
Uniqueness
N-[2-(4-methoxyphenyl)ethyl]-N’-[(4-methoxyphenyl)methyl]oxamide is unique due to its specific structural features, including the presence of two methoxyphenyl groups attached to the oxamide backbone. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-N'-[(4-methoxyphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-24-16-7-3-14(4-8-16)11-12-20-18(22)19(23)21-13-15-5-9-17(25-2)10-6-15/h3-10H,11-13H2,1-2H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APJFXXSDLWJJMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C(=O)NCC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{[5-(4-methoxyphenyl)-3-isoxazolyl]carbonyl}-4-phenylpiperazine](/img/structure/B4537381.png)
![N-[1-(2-MORPHOLINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B4537417.png)
![1-[1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone](/img/structure/B4537420.png)
![N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-isobutylthiourea](/img/structure/B4537431.png)
![2-(1-naphthyl)-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]acetamide](/img/structure/B4537444.png)




![N-(3-CHLORO-4-FLUOROPHENYL)-N-[5-(2-PYRAZINYL)-1,3,4-THIADIAZOL-2-YL]AMINE](/img/structure/B4537480.png)
![4-[(cyclopentylamino)methyl]benzoic acid hydrochloride](/img/structure/B4537487.png)
![3-METHYL-4-({4-[(1H-1,2,4-TRIAZOL-1-YL)METHYL]PHENYL}CARBAMOYL)BUTANOIC ACID](/img/structure/B4537494.png)
![1-[(4-FLUOROPHENYL)METHANESULFONYL]-4-METHYLPIPERAZINE](/img/structure/B4537502.png)
